molecular formula C7H12O6 B598546 Diethyl 2-oxomalonate hydrate CAS No. 133318-40-8

Diethyl 2-oxomalonate hydrate

Cat. No. B598546
CAS RN: 133318-40-8
M. Wt: 192.167
InChI Key: OEWWEABZDCFLPH-UHFFFAOYSA-N
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Description

Diethyl 2-oxomalonate hydrate is a chemical compound with the formula C7H12O6 . It is used in scientific research and has various applications in organic chemistry.


Molecular Structure Analysis

The molecular structure of Diethyl 2-oxomalonate hydrate consists of seven carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The exact linear structure formula is not provided in the search results .


Chemical Reactions Analysis

Diethyl oxomalonate, a related compound, is known to react due to its highly polarized keto group as an electrophile in addition reactions. It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . At humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate .


Physical And Chemical Properties Analysis

Diethyl 2-oxomalonate hydrate has a molecular weight of 192.17 g/mol . The exact physical and chemical properties such as boiling point, density, etc., are not provided in the search results .

Scientific Research Applications

Production and Occurrence

Diethyl oxomalonate, also known as Diethyl mesoxalate or Ethyl ketomalonate, is the diethyl ester of mesoxalic acid . It was first synthesized in pure form in 1892 by Richard Anschütz and co-workers . The synthesis started from the decomposition of the barium salt of alloxan to oxomalonic acid followed by esterification with ethanol in the presence of hydrogen chloride .

Chemical Properties

Diethyl oxomalonate is a clear colorless to yellow liquid . It has a highly polarized keto group which makes it a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions or ene reactions . At humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate and the green-yellow oil are spontaneously converted to white crystals .

Use as a Carbon Dioxide Equivalent

Diethyl oxomalonate acts as an electron-poor dienophile and can be used as a carbon dioxide equivalent for Diels-Alder reactions with electron-rich 1,3-dienes such as isoprenes or dimethyl butadienes in a [4+2]cycloaddition to the geminal dihydropyran diester .

Synthesis of Other Compounds

Diethyl oxomalonate can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 2-oxomalonic acid compound with diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate .

Biological Applications

While specific biological applications of Diethyl 2-oxomalonate hydrate are not mentioned in the search results, it’s worth noting that derivatives of Isatin, a compound related to oxomalonate, have been studied for their potential biological applications, including anticancer, antiviral, antifungal, and antioxidant activities .

Commercial Availability

Diethyl oxomalonate is commercially available and can be purchased from chemical suppliers like Sigma-Aldrich . This availability facilitates its use in various research applications.

Safety and Hazards

The safety data sheet for a related compound, Diethyl malonate, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place . Similar precautions may apply to Diethyl 2-oxomalonate hydrate .

Mechanism of Action

Target of Action

Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.

Biochemical Pathways

Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .

Pharmacokinetics

Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of diethyl 2-oxomalonate hydrate can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.

properties

IUPAC Name

diethyl 2-oxopropanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWEABZDCFLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 49.6 g (0.137 mole) of 25% sodium chlorite aqueous solution, and then 2.6 mL (0.046 mole) of acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 10 g (0.062 mole) diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 49 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure, to give 11.6 g of diethyl ketomalonate hydrate (melting point: 54.6 to 56.9° C.) (97% yield rate).
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Three

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